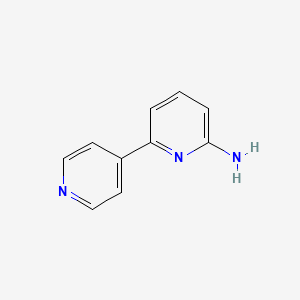

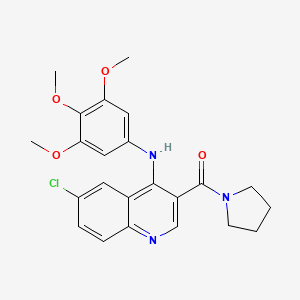

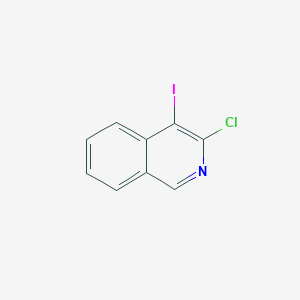

N-(4-ethoxyphenyl)quinoline-2-carbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving “N-(4-ethoxyphenyl)quinoline-2-carbothioamide”. Quinoline compounds, in general, exhibit chemical reactivity similar to benzene and pyridine ring systems, undergoing nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-ethoxyphenyl)quinoline-2-carbothioamide” are not detailed in the search results. The related compound “N-cyclopentyl-2-(4-ethoxyphenyl)quinoline-4-carboxamide” has a molecular formula of C23H24N2O2 and a molecular weight of 360.4 g/mol .科学的研究の応用

Antimicrobial Activities

Research has explored quinoline derivatives, including compounds similar to N-(4-ethoxyphenyl)quinoline-2-carbothioamide, for their antimicrobial properties. For instance, studies on novel quinoline derivatives have demonstrated significant antimicrobial activities against various strains of micro-organisms, highlighting their potential as antimicrobial agents (Patel, Patel, & Chikhalia, 2018). Such research underscores the role of quinoline derivatives in the development of new antimicrobial drugs, providing a foundation for further exploration of N-(4-ethoxyphenyl)quinoline-2-carbothioamide in similar contexts.

Corrosion Inhibition

Quinoline derivatives are also investigated for their corrosion inhibition properties. A study on novel quinoline derivatives as green corrosion inhibitors for mild steel in acidic mediums has shown that these compounds can offer significant protection against corrosion, with some derivatives achieving high inhibition efficiency (Singh, Srivastava, & Quraishi, 2016). This suggests the potential application of N-(4-ethoxyphenyl)quinoline-2-carbothioamide in corrosion prevention, especially in industries where steel is a primary construction material.

Immunomodulating Activities

Quinoline-3-carbothioamides and related compounds have been identified as novel immunomodulating agents. Optimal compounds in this category have shown to inhibit T-cell independent antibody production in mice, indicating potential applications in treating autoimmune diseases and managing immune response (Tojo et al., 2002). N-(4-ethoxyphenyl)quinoline-2-carbothioamide, with its structural similarities, may hold promise for immunomodulatory therapies.

Cancer Drug Discovery

Quinolines are recognized for their anticancer activities, with certain quinoline-based compounds showing effectiveness against various cancer types. The synthetic versatility of quinoline allows for the generation of diverse derivatives, expanding the scope of anticancer research (Solomon & Lee, 2011). Given this, N-(4-ethoxyphenyl)quinoline-2-carbothioamide could be explored further as a potential scaffold for developing new anticancer agents.

作用機序

Target of Action

N-(4-ethoxyphenyl)quinoline-2-carbothioamide is a derivative of quinoline , a heterocyclic compound that has been widely used in the field of medicinal chemistry Quinoline derivatives have been known to interact with a variety of biological targets, contributing to their versatile applications in drug discovery .

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The exact interaction of N-(4-ethoxyphenyl)quinoline-2-carbothioamide with its targets would require further investigation.

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways due to their interactions with multiple biological targets

Result of Action

Quinoline derivatives have been reported to exhibit a range of biological and pharmaceutical activities . The specific effects of this compound would require further investigation.

特性

IUPAC Name |

N-(4-ethoxyphenyl)quinoline-2-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c1-2-21-15-10-8-14(9-11-15)19-18(22)17-12-7-13-5-3-4-6-16(13)20-17/h3-12H,2H2,1H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASFJBXCNOUNBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677928 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-ethoxyphenyl)quinoline-2-carbothioamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2411774.png)

![2,2-Dimethylspiro[3.3]heptane-6-sulfonyl chloride](/img/structure/B2411776.png)

![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(2-chloropyridin-4-yl)propanoate](/img/structure/B2411786.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2411789.png)